molecular formula C10H10N2O2 B13685628 4,6-Dimethylbenzimidazole-2-carboxylic Acid

4,6-Dimethylbenzimidazole-2-carboxylic Acid

Cat. No.: B13685628
M. Wt: 190.20 g/mol
InChI Key: HJQJNYPECRVVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethylbenzimidazole-2-carboxylic Acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological and pharmacological activities. The structure of this compound consists of a benzene ring fused to an imidazole ring, with methyl groups at the 4 and 6 positions and a carboxylic acid group at the 2 position. This unique structure imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylbenzimidazole-2-carboxylic Acid typically involves the reaction of 4,6-dimethyl-1,2-phenylenediamine with a carboxylic acid derivative. One common method is the condensation reaction between 4,6-dimethyl-1,2-phenylenediamine and formic acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylbenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and other reduced forms.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

4,6-Dimethylbenzimidazole-2-carboxylic Acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways.

    Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and antiviral activities.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethylbenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial properties. The carboxylic acid group plays a crucial role in binding to the active site of the enzyme, while the methyl groups enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a similar structure but without the methyl and carboxylic acid groups.

    5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2 position.

Uniqueness: 4,6-Dimethylbenzimidazole-2-carboxylic Acid is unique due to the presence of both methyl groups and a carboxylic acid group. These functional groups enhance its chemical reactivity and biological activity compared to other benzimidazole derivatives. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research and industrial applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4,6-dimethyl-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)11-9(12-8)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

HJQJNYPECRVVLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.